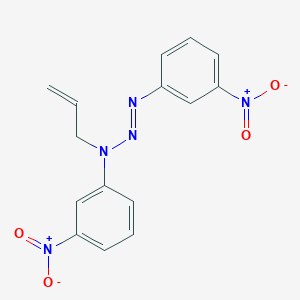
(1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene: is an organic compound belonging to the class of triazene derivatives. Triazenes are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents. This compound features two nitrophenyl groups and a prop-2-en-1-yl group attached to a triazene core, making it a molecule of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene typically involves the reaction of 3-nitroaniline with an appropriate alkylating agent under controlled conditions. One common method includes the following steps:
Diazotization: 3-nitroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an alkylating agent such as prop-2-en-1-ylamine to form the triazene derivative.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often incorporating automated systems for precise control of reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazene core can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 3-aminophenyl derivatives.
Substitution: Formation of new triazene derivatives with different substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential antineoplastic properties. Triazene derivatives are known to exhibit cytotoxic effects on cancer cells, and this compound is investigated for its ability to induce apoptosis in tumor cells.
Industry
In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene involves its interaction with cellular components, leading to cytotoxic effects. The nitrophenyl groups are believed to generate reactive oxygen species (ROS) upon metabolic activation, causing oxidative stress and damage to cellular macromolecules. This results in the induction of apoptosis through the activation of caspase pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1E)-1,3-bis(4-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene
- (1E)-1,3-bis(3-nitrophenyl)-3-(but-2-en-1-yl)triaz-1-ene
- (1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-2-ene
Uniqueness
(1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H13N5O4 |
|---|---|
Peso molecular |
327.29 g/mol |
Nombre IUPAC |
3-nitro-N-[(3-nitrophenyl)diazenyl]-N-prop-2-enylaniline |
InChI |
InChI=1S/C15H13N5O4/c1-2-9-18(13-6-4-8-15(11-13)20(23)24)17-16-12-5-3-7-14(10-12)19(21)22/h2-8,10-11H,1,9H2 |
Clave InChI |
PGCFNECNLYGTIT-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(C1=CC(=CC=C1)[N+](=O)[O-])N=NC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-1-(4-tert-butylphenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696527.png)
![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11696539.png)
![N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696541.png)
![N,N-diethyl-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11696544.png)
![(4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696546.png)
![3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B11696554.png)
![(4Z)-4-[2-(naphthalen-2-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696559.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696566.png)

![(5Z)-3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696576.png)


![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide](/img/structure/B11696587.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide](/img/structure/B11696601.png)
